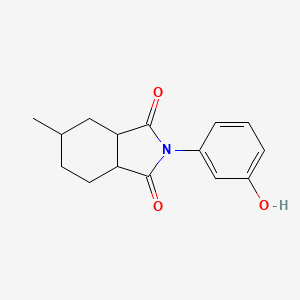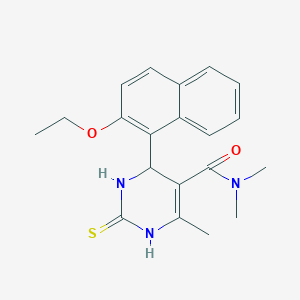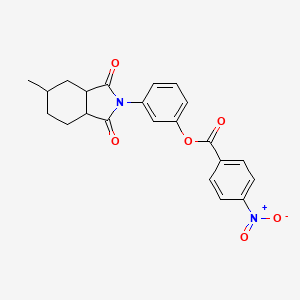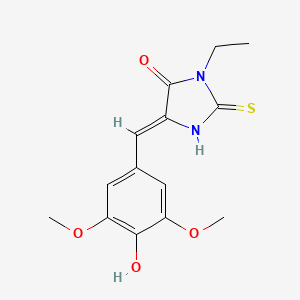![molecular formula C25H18F3N3O4 B4007544 2-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}anthra-9,10-quinone](/img/structure/B4007544.png)
2-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}anthra-9,10-quinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related anthracene derivatives involves catalyzed condensation and photochemical isomerization processes. For example, (E)-9-(2-Nitropropenyl)anthracene and its derivatives have been synthesized through piperidine-catalyzed condensation, followed by photochemical isomerization to obtain the (Z)-compounds, with structures confirmed by X-ray diffraction studies (Becker et al., 1989).
Molecular Structure Analysis
The molecular structure of anthraquinone derivatives, including those similar to the target compound, has been elucidated using various spectroscopic techniques. The spectral and electrochemical behaviors of anthraquinone piperidine and piperazine derivatives highlight the influence of substituents on their properties, with quantum chemical calculations providing insight into prototropic tautomerization (Wcisło et al., 2019).
Chemical Reactions and Properties
Anthraquinone derivatives engage in various chemical reactions, exhibiting unique behaviors upon protonation and interaction with nucleophiles. For instance, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives results in the regioselective synthesis of highly conjugated bisindolyl-p-quinone derivatives, showcasing the complex reactivity of such compounds (Amani et al., 2012).
Physical Properties Analysis
The physical properties, including solvatochromatic behaviors, are significant for understanding the interaction of these molecules with their environment. Solvatochromism, observed in the absorption and fluorescence spectra of anthracene derivatives, is influenced by the solvent polarity, indicating the compound's sensitivity to its surroundings (Imoto et al., 2009).
Applications De Recherche Scientifique
Spectroscopic and Electrochemical Properties
- Spectral and Electrochemical Analysis : A study by Wcisło et al. (2019) explored the spectroscopic and electrochemical properties of novel 9,10‑anthraquinone piperidine and piperazine derivatives. This included UV–Vis spectroscopy, pH-spectroscopic titration, and cyclic voltammetry measurements, revealing interesting phenomena in di-substituted quinones. They employed time-dependent density functional theory (TD-DFT) calculations to investigate prototropic tautomerization and its influence on absorption bands (Wcisło et al., 2019).
Chemical Transformations and Synthesis
- Nitroepoxides to 1,4-Diamino Heterocycles : Vidal-Albalat et al. (2014) demonstrated how nitroepoxides can transform into 1,4-diamino heterocycles like quinoxalines and pyrazines. This process also enables access to saturated heterocycles such as piperazines through reactions with 1,2-diamines and a reducing agent, offering efficient pathways to bioactive structures with minimal waste (Vidal-Albalat et al., 2014).
Interaction with DNA
- DNA Binding Mode and Sequence Specificity : Becker and Nordén (1999) investigated novel piperazinylcarbonyloxyethyl derivatives of anthracene and pyrene. They assessed the sequence specificity and interactions with DNA using spectroscopy. Their findings revealed how these compounds bind to DNA, showing the synergism between hydrophobic and electrostatic effects (Becker & Nordén, 1999).
Environmental and Chemical Impact
- Anthraquinone-Degrading Bacteria in Soil : Rodgers-Vieira et al. (2015) identified bacteria capable of degrading anthraquinone in PAH-contaminated soil. This study highlights the environmental implications and biodegradation processes relevant to quinones and similar compounds (Rodgers-Vieira et al., 2015).
Photophysical Studies
- Influence on Photostabilising Action in Polypropylene : Allen (1980) explored the influence of anthraquinone on the photostabilising action of a hindered piperidine compound in polypropylene. This study is significant in understanding the photophysical interactions and stabilization processes in polymeric materials (Allen, 1980).
Propriétés
IUPAC Name |
2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N3O4/c26-25(27,28)15-5-8-21(22(13-15)31(34)35)30-11-9-29(10-12-30)16-6-7-19-20(14-16)24(33)18-4-2-1-3-17(18)23(19)32/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQDGMMOTLVCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4007464.png)

![6,6-dimethyl-2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4007477.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007505.png)
![2-[4-(methylthio)phenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4007516.png)
![N-cycloheptyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide](/img/structure/B4007532.png)
![4-[(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]benzoic acid](/img/structure/B4007540.png)
![4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007545.png)
![4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime](/img/structure/B4007553.png)
![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007570.png)

![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-methylbenzoate](/img/structure/B4007582.png)